N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with furan and thiophene rings, which are known for their significant biological and chemical properties
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps. One common method includes the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product . The chemical structures of the intermediates and final product are usually confirmed using spectroscopic methods, including IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).
Biological Studies: The compound’s ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase makes it a candidate for studying neuroprotective and antioxidant activities.
Materials Science:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to N-(furan-2-ylmethyl)-3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds also exhibit anticancer activities and are known for their ability to inhibit EGFR.
Thiophene-2-carboxamide derivatives: These compounds have shown various biological activities, including enzyme inhibition and neuroprotective effects.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c1-25(2)13-18-22(20(29)14-25)23(21-10-6-12-32-21)28(19-9-4-3-8-17(19)27-18)24(30)26-15-16-7-5-11-31-16/h3-12,23,27H,13-15H2,1-2H3,(H,26,30) |
InChI Key |
WMYGIGQHVGXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NCC4=CC=CO4)C5=CC=CS5)C(=O)C1)C |
Origin of Product |
United States |
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